![molecular formula C22H22O4 B14337459 1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene CAS No. 109972-80-7](/img/no-structure.png)
1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its two benzene rings connected by an ethylene glycol bridge, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound serves as a model molecule for studying the interactions between aromatic rings and biological macromolecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including surfactants and stabilizers.
Wirkmechanismus
The mechanism by which 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene exerts its effects involves interactions with various molecular targets. The ethylene glycol bridge allows for flexibility, enabling the benzene rings to interact with different biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene can be compared with other similar compounds such as:
1,2-Diphenoxyethane: Similar in structure but lacks the ethylene glycol bridge, resulting in different chemical properties.
Ethylene glycol diphenyl ether: Another closely related compound with similar applications but distinct reactivity.
1,2-Dibenzyloxyethane: Features benzyl groups instead of phenyl groups, leading to variations in reactivity and applications
These comparisons highlight the uniqueness of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene in terms of its structural features and versatility in various applications.
Eigenschaften
109972-80-7 | |
Molekularformel |
C22H22O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1,2-bis(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-3-9-19(10-4-1)23-15-17-25-21-13-7-8-14-22(21)26-18-16-24-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI-Schlüssel |
SZFHNMMCNSVABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.